N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide
Description
The compound N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide features a fused thieno[3,4-c]pyrazole core with a sulfone group (5,5-dioxido), a 2,4-dimethylphenyl substituent at position 2, and a 4-methyl-3-nitrobenzamide moiety at position 2. The sulfone group enhances polarity and stability, while the nitro group may contribute to π-π stacking interactions in biological systems .
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methyl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S/c1-12-4-7-18(14(3)8-12)24-20(16-10-31(29,30)11-17(16)23-24)22-21(26)15-6-5-13(2)19(9-15)25(27)28/h4-9H,10-11H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKWOUVLSAPLCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the following properties:
- Molecular Formula : C22H29N3O3S
- Molecular Weight : 415.6 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Studies have shown that this compound exhibits various biological activities including:
- Antimicrobial Activity : The compound has demonstrated inhibitory effects against a range of bacteria and fungi. For instance, its Minimum Inhibitory Concentration (MIC) values were found to be comparable to established antimicrobial agents like ciprofloxacin and ketoconazole .
- Anticancer Properties : Research indicates that derivatives similar to this compound exhibit cytotoxic effects against cancer cell lines such as MDA-MB-231. The IC50 values for these compounds suggest significant potential for development as anticancer agents .
- Anti-inflammatory Effects : The thieno[3,4-c]pyrazole derivatives have been studied for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways. This suggests a potential application in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways associated with cancer proliferation and microbial resistance.
- Molecular Docking Studies : Computational studies have indicated that this compound can form hydrogen bonds with key residues in target proteins, enhancing its binding affinity and biological activity .
Case Studies and Experimental Data
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound involves multi-step organic reactions typically starting from simpler thieno derivatives. The structure activity relationship (SAR) analysis indicates that modifications on the phenyl rings significantly influence the biological potency. For instance:
- Electron-withdrawing groups on the aromatic rings enhance the anticancer activity.
- Alkyl substitutions affect the solubility and bioavailability of the compounds.
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide exhibit significant antitumor properties. For instance:
- In vitro studies have shown that thieno[3,4-c]pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis .
Antimicrobial Properties
The compound may also possess antimicrobial activity:
- Bactericidal effects : Similar benzamide derivatives have demonstrated effectiveness against a range of pathogens, suggesting potential use as antibacterial agents .
Enzyme Inhibition
This compound could act as an inhibitor for specific enzymes:
- Acetylcholinesterase (AChE) inhibition has been observed in related compounds, which is crucial for treating neurodegenerative diseases like Alzheimer's .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step chemical reactions utilizing readily available reagents. Characterization methods such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Antitumor Activity Assessment
A study focusing on the antitumor properties of thieno[3,4-c]pyrazole derivatives revealed that these compounds can significantly reduce tumor cell viability through apoptosis induction mechanisms .
Case Study 2: Antimicrobial Efficacy
An evaluation of antimicrobial activity demonstrated that certain benzamide derivatives exhibited comparable efficacy to standard antibiotics against both Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Key Observations :
- Substituents on the phenyl rings (e.g., methyl, methoxy, nitro) modulate electronic effects and steric bulk. For example, methoxy groups increase solubility, while nitro groups enhance electrophilicity .
Physicochemical Properties
Melting Points and Stability
- Nitro-substituted compounds (e.g., 10c) exhibit higher melting points (~224–228°C) compared to methyl/methoxy analogs (~190°C), likely due to stronger intermolecular dipole interactions .
- The sulfone group in the target compound may further elevate thermal stability, though experimental data are lacking.
Yield Considerations :
- Pyrazolo-triazines () achieve moderate yields (66–72%), suggesting steric hindrance from substituents may limit efficiency in the target compound’s synthesis .
Spectral and Analytical Data
Infrared (IR) Spectroscopy
- NH Stretching : Pyrazolo-triazines () show NH peaks at ~3200–3300 cm⁻¹, consistent with secondary amines . The target compound’s amide NH would likely appear in this range.
- C=N and C=O : Imine (C=N) stretches at ~1630 cm⁻¹ () and carbonyl (C=O) at ~1719 cm⁻¹ () suggest similar features in the target compound’s benzamide group .
Nuclear Magnetic Resonance (NMR)
- Aromatic Protons : In 10a (), methyl groups on phenyl rings resonate at δ 2.22 (singlet), while nitro-substituted analogs (10c) show downfield shifts due to electron withdrawal .
- Sulfone Environment : The 5,5-dioxido group in the target compound would deshield adjacent protons, as seen in sulfonamide derivatives (δ 7.41–8.01 in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
